molecular formula C8H15NO3 B13014201 Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Cat. No.: B13014201
M. Wt: 173.21 g/mol
InChI Key: NSBWUFKFDRSOHZ-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is a chemical compound with a unique structure that includes an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methoxy-2-methylazetidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino ester, in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial solvents and catalysts to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-methylazetidine-3-carboxylate involves its interaction with molecular targets in biological systems. The azetidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methoxy-2-methylazetidine-3-carboxylate: shares structural similarities with other azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the azetidine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 3-methoxy-2-methylazetidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-4-12-7(10)8(11-3)5-9-6(8)2/h6,9H,4-5H2,1-3H3

InChI Key

NSBWUFKFDRSOHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNC1C)OC

Origin of Product

United States

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